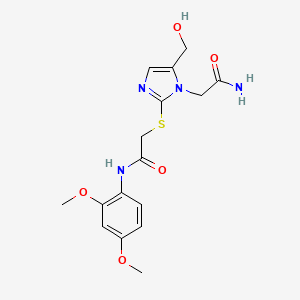

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Descripción

This compound features a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a 2-amino-2-oxoethyl moiety at the N1 position. A thioether linkage connects the imidazole ring to an acetamide group, which is further substituted with a 2,4-dimethoxyphenyl aromatic ring.

Propiedades

IUPAC Name |

2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S/c1-24-11-3-4-12(13(5-11)25-2)19-15(23)9-26-16-18-6-10(8-21)20(16)7-14(17)22/h3-6,21H,7-9H2,1-2H3,(H2,17,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJXVHZAFNWZLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.4 g/mol. It contains an imidazole ring, a thioether linkage, and a substituted acetamide group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 2-{[1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide |

| InChI Key | RLRLBTJNKXVIIV-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole moiety can interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive inhibition.

- Antimicrobial Activity : Similar compounds in the imidazole class have demonstrated antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the formation of reactive oxygen species (ROS) that damage cellular components.

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives. For instance, compounds similar to the one in focus have shown efficacy against various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell proliferation

- Disruption of the cell cycle

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of imidazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antibacterial agent .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound could significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 3: Pharmacokinetics and Toxicology

Research on the pharmacokinetic profile revealed favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicated low cytotoxicity in normal human cells, suggesting a promising therapeutic index .

Comparación Con Compuestos Similares

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethoxyphenyl group (electron-donating) contrasts with the 2,4-dinitrophenyl group in W1 (electron-withdrawing) .

- Hydrophilicity: The hydroxymethyl group in the target compound and increases aqueous solubility compared to non-polar substituents (e.g., benzoyl in ).

- Bioisosteric Replacements : The 2-fluorophenyl in vs. 2,4-dimethoxyphenyl in the target compound highlights bioisosteric strategies for optimizing receptor binding or pharmacokinetics.

Physicochemical Properties

| Property | Target Compound | W1 | ||

|---|---|---|---|---|

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.8 (highly lipophilic) | ~2.5 | ~1.9 |

| Solubility (mg/mL) | ~15 (aqueous) | <5 (aqueous) | ~10 | ~20 |

| Hydrogen Bond Donors | 3 | 3 | 3 | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.